molecular formula C16H20FNOS B11594752 8-Ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one

8-Ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B11594752
M. Wt: 293.4 g/mol
InChI Key: GMZMVFHNJOFGEY-UHFFFAOYSA-N
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Description

8-Ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one is a synthetic organic compound known for its unique spirocyclic structure. This compound features a spiro junction where a thiazolidine ring and a piperidine ring share a single carbon atom. The presence of a fluorophenyl group adds to its chemical diversity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[45]decan-3-one typically involves multi-step organic reactions The fluorophenyl group is then added via a nucleophilic substitution reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. High-pressure liquid chromatography (HPLC) is often employed to purify the final product, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

8-Ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways involved are still under investigation, but it is believed to influence neurotransmitter release and receptor sensitivity.

Comparison with Similar Compounds

Similar Compounds

    Fluspirilene: A related compound with a similar spirocyclic structure but different substituents.

    Simufilam: Another spirocyclic compound known for its potential therapeutic effects in Alzheimer’s disease.

Uniqueness

8-Ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one stands out due to its unique combination of a thiazolidine ring and a piperidine ring, along with the presence of a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H20FNOS

Molecular Weight

293.4 g/mol

IUPAC Name

8-ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C16H20FNOS/c1-2-12-7-9-16(10-8-12)18(15(19)11-20-16)14-5-3-13(17)4-6-14/h3-6,12H,2,7-11H2,1H3

InChI Key

GMZMVFHNJOFGEY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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